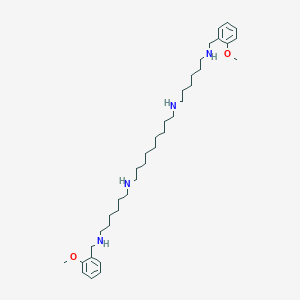

![molecular formula C10H18N2OS B022173 (2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one CAS No. 503431-81-0](/img/structure/B22173.png)

(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one

概要

説明

NGX267は、アルツハイマー病の治療のために開発されたムスカリン作動薬です。 記憶と認知機能に不可欠な神経伝達物質であるアセチルコリンと同様に、M1受容体を刺激することで、症状を軽減し、病気の進行を遅らせる可能性を示しています .

準備方法

NGX267の合成経路には、スピロ環状構造の形成が含まれます。この化合物は、チアゾリジン環の形成、それに続く官能基の修飾を含む一連の反応によって合成されます。 工業生産方法は、高収率と高純度を実現するために反応条件を最適化することを含みます .

化学反応の分析

科学的研究の応用

NGX267は、アルツハイマー病の治療における可能性について広く研究されています。脳のM1コリン作動性神経伝達を強化することで、記憶と認知の障害を軽減する可能性を示しています。 さらに、NGX267は、アルツハイマー病の発症に関与するアミロイドβやタウなどの神経毒性タンパク質の産生を減らす可能性についても調査されています .

作用機序

NGX267は、アセチルコリンと同様にM1受容体を刺激することで効果を発揮します。M1受容体は、記憶と認知処理に重要な役割を果たしています。 NGX267によるM1受容体の活性化は、アミロイドβ産生とタウタンパク質のリン酸化の減少につながり、どちらも神経原線維変化とアミロイド斑の形成に関与しており、アルツハイマー病の主要な組織病理学的特徴です .

類似化合物の比較

NGX267は、AF102BやAF292などの他のM1受容体作動薬と比較されています。これらの化合物は、M1受容体を標的としていますが、選択性と有効性に違いがあります。 NGX267は、他のコリン作動系を維持しながら、M1コリン作動性神経伝達を選択的に強化できるというユニークな特性を有しており、アルツハイマー病の治療のための有望な候補です .

類似化合物

- AF102B

- AF292

- セビメリン

NGX267は、M1受容体への特異的な作用と神経毒性タンパク質の産生を抑制する可能性により際立っており、アルツハイマー病の他の治療法に比べて利点があります .

類似化合物との比較

NGX267 is compared with other M1 receptor agonists, such as AF102B and AF292. These compounds also target M1 receptors but differ in their selectivity and efficacy. NGX267 is unique in its ability to selectively enhance M1 cholinergic neurotransmission while preserving other cholinergic systems, making it a promising candidate for Alzheimer’s disease treatment .

Similar Compounds

- AF102B

- AF292

- Cevimeline

NGX267 stands out due to its specific action on M1 receptors and its potential to reduce neurotoxic protein production, offering advantages over other therapies for Alzheimer’s disease .

特性

IUPAC Name |

(2S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS/c1-3-8-9(13)11-10(14-8)4-6-12(2)7-5-10/h8H,3-7H2,1-2H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOZOHFUXHPOCK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC2(S1)CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)NC2(S1)CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198399 | |

| Record name | AF 267B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

NGX267 has been shown to stimulate M1 receptors in a fashion analogous to acetylcholine, a neurotransmitter essential for memory and cognitive function that is depleted when neurons, or brain cells, degenerate. The M1 receptor plays an important role in memory and cognitive processing. Its activation has also been linked to decreases in two biochemical processes, AB production and tau protein phosphorylation, both of which are involved in the creation of the neurofibrillary tangles and amyloidplaques that are major histopathological hallmarks of Alzheimer's disease. By selectively enhancing M1 cholinergic neurotransmission in the brain, NGX267 may offer advantages over current therapies for Alzheimer's disease due to the relative preservation of this system in patients who are clinically symptomatic. | |

| Record name | NGX267 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

503431-81-0 | |

| Record name | NGX-267 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503431810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NGX267 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AF 267B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NGX-267 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D3PZX7G73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

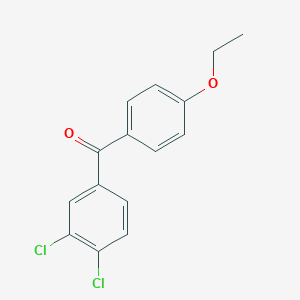

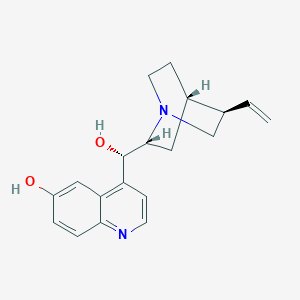

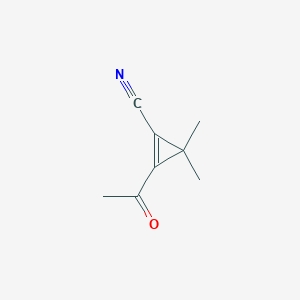

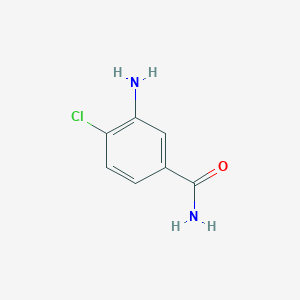

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3,6-dihydro-3-methyl-7H-imidazo[4,5-f]quinolin-7-one](/img/structure/B22105.png)